molecular formula C9H12N2O5S B572399 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide CAS No. 1323733-50-1

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B572399
CAS No.: 1323733-50-1
M. Wt: 260.264
InChI Key: DWHVEQLUHJWBQI-UHFFFAOYSA-N
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Description

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a chemical research reagent for use in discovery chemistry and pharmaceutical development. Compounds with sulfonamide and nitro-aromatic moieties are of significant interest in medicinal chemistry for constructing targeted inhibitors . For instance, similar diarylsulfonamide structures have been investigated for their potential as inhibitors of parasite tubulin in the search for new treatments for visceral leishmaniasis . Furthermore, benzenesulfonamide derivatives serve as key intermediates in the synthesis of more complex molecules, including approved pharmaceuticals such as Pazopanib . The specific methoxy and dimethylamino substitutions on this aromatic sulfonamide scaffold provide a defined molecular architecture for exploring structure-activity relationships (SAR) and developing novel bioactive compounds . This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

2-methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-10(2)17(14,15)9-6-7(11(12)13)4-5-8(9)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHVEQLUHJWBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679781
Record name 2-Methoxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323733-50-1
Record name 2-Methoxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Methoxy-5-nitrobenzenesulfonyl Chloride

The foundational step involves introducing the sulfonyl chloride group to a pre-functionalized benzene ring. Starting with 2-methoxy-5-nitrobenzene , chlorosulfonation is performed using chlorosulfonic acid (ClSO₃H) under controlled conditions. The methoxy and nitro groups direct the sulfonation to position 1, as the nitro group’s strong meta-directing effect dominates over the methoxy’s ortho/para-directing influence.

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions)

  • Reagent: Excess ClSO₃H (2.5 equiv.)

  • Time: 4–6 hours

The product, 2-methoxy-5-nitrobenzenesulfonyl chloride , is isolated via precipitation in ice water and purified via recrystallization from dichloromethane.

Aminolysis with Dimethylamine

The sulfonyl chloride intermediate reacts with dimethylamine (NH(CH₃)₂) in anhydrous tetrahydrofuran (THF) to form the target sulfonamide.

Reaction Conditions:

  • Solvent: THF

  • Base: Triethylamine (Et₃N, 1.2 equiv.)

  • Temperature: 0°C → room temperature

  • Time: 12 hours

Mechanistic Insight:
The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom, displacing chloride. The use of Et₃N ensures deprotonation of the amine, enhancing nucleophilicity.

Yield: 68–72% (after column chromatography).

Sequential Nitration-Methylation Route

Nitration of 2-Methoxybenzenesulfonamide

This route begins with 2-methoxybenzenesulfonamide , which undergoes nitration to introduce the nitro group at position 5. Nitration is performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Regiochemical Control:
The methoxy group directs nitration to the para position (position 5 relative to the sulfonamide).

Reaction Conditions:

  • Nitrating agent: 70% HNO₃ (1.5 equiv.)

  • Catalyst: H₂SO₄ (2 equiv.)

  • Temperature: 0°C

  • Time: 2 hours

Yield: 60–65%.

Methylation Optimization

While the methoxy group is typically introduced early, this route assumes its pre-existence. If starting from a phenol derivative (e.g., 2-hydroxy-5-nitrobenzenesulfonamide), methylation is achieved using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone.

Reaction Conditions:

  • Methylating agent: CH₃I (1.2 equiv.)

  • Base: K₂CO₃ (2 equiv.)

  • Solvent: Acetone

  • Temperature: Reflux (56°C)

  • Time: 8 hours

Yield: 85–90%.

Direct Sulfonation of Pre-Nitrated Intermediates

Synthesis of 5-Nitro-2-methoxybenzenesulfonic Acid

Here, sulfonation precedes nitration. 2-Methoxybenzene (anisole) is first sulfonated with fuming sulfuric acid (H₂SO₄·SO₃) to yield 2-methoxybenzenesulfonic acid . Subsequent nitration introduces the nitro group at position 5.

Key Challenge:
The sulfonic acid group’s strong meta-directing effect competes with the methoxy’s ortho/para-directing influence. Optimal nitration requires precise stoichiometry to favor position 5.

Reaction Conditions:

  • Sulfonation: 20% oleum (H₂SO₄·SO₃), 50°C, 3 hours

  • Nitration: 70% HNO₃, H₂SO₄, 0°C, 1 hour

Yield: 55–60%.

Conversion to Sulfonamide

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅), followed by aminolysis with dimethylamine.

Reaction Conditions:

  • Chlorination: PCl₅ (3 equiv.), reflux, 4 hours

  • Aminolysis: NH(CH₃)₂, THF, Et₃N, 0°C → rt

Yield: 70–75%.

Comparative Analysis of Routes

Parameter Route 1 Route 2 Route 3
Overall Yield 68–72%60–65%55–60%
Regiochemical Control HighModerateLow
Complexity ModerateLowHigh
Cost HighModerateLow

Route 1 offers the best balance of yield and regioselectivity, making it the most industrially viable method . Route 3, while cost-effective, suffers from competing directing effects, necessitating rigorous optimization.

Chemical Reactions Analysis

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include strong nucleophiles like sodium methoxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the methoxy group.

Scientific Research Applications

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reference standard and reagent in organic synthesis and analytical chemistry.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: While not used directly in medicine, it can serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Industry: It may be utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfonamide group may mimic natural substrates or inhibitors.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Molecular Formula Substituents Key Properties/Biological Activities References
This compound C₉H₁₂N₂O₅S 2-OCH₃, 5-NO₂, N,N-dimethyl High polarity due to nitro group; used as a research intermediate
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S 5-Cl, 2-OCH₃, N-phenyl Exhibits anti-malarial and herbicidal activity
N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide C₁₁H₁₆FNO₃S 5-F, 2-OCH₃, N,N-diethyl Enhanced lipophilicity from diethyl groups; potential CNS applications
5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide C₈H₁₁ClN₂O₂S 5-NH₂, 2-Cl, N,N-dimethyl Electron-donating amino group improves solubility; antimicrobial potential
N-Ethyl-2-methyl-5-nitrobenzenesulfonamide C₉H₁₂N₂O₄S 2-CH₃, 5-NO₂, N-ethyl Reduced steric hindrance compared to dimethyl analogs
Phthalazine sulfonamide derivative (e.g., from ) Complex phthalazine ring system Multiple substituents, including methoxy and nitro groups Demonstrated in vitro antibacterial activity against Gram-positive pathogens

Key Comparative Insights

In contrast, the amino group in 5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide increases electron density, favoring solubility and hydrogen-bond interactions . Halogenation: The chlorine substituent in N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide contributes to anti-malarial activity, likely through hydrophobic interactions with target enzymes .

Impact of N-Alkylation :

  • N,N-Dimethyl groups in the target compound reduce metabolic degradation compared to bulkier N,N-diethyl groups (), which may enhance blood-brain barrier penetration .
  • N-Ethyl substitution in N-Ethyl-2-methyl-5-nitrobenzenesulfonamide offers intermediate lipophilicity, balancing solubility and membrane permeability .

Ring System Variations :

  • The phthalazine sulfonamide derivative () incorporates a bicyclic phthalazine core, broadening antibacterial activity but complicating synthesis due to structural complexity .

Biological Activity

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide, also known by its chemical identifiers and CAS number (1323733-50-1), is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy group, dimethylamino group, and a nitro group attached to a benzene sulfonamide framework. Its chemical formula is C10H12N2O4SC_{10}H_{12}N_{2}O_{4}S.

PropertyValue
Molecular FormulaC10H12N2O4SC_{10}H_{12}N_{2}O_{4}S
Molecular Weight256.28 g/mol
CAS Number1323733-50-1
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial membrane potential. Notably, it was effective against human breast cancer cells (MCF-7) and colorectal cancer cells (HCT116), suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Animal model studies indicated that it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential application in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned earlier, it inhibits dihydropteroate synthase in bacteria.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells.
  • Modulation of Immune Response : It appears to downregulate inflammatory pathways by inhibiting NF-kB signaling.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamides against multidrug-resistant bacterial strains. The results indicated that this compound had comparable effectiveness to existing antibiotics, making it a candidate for further development in combating resistant infections.

Study 2: Cancer Cell Line Testing

In research published in Cancer Letters, the anticancer effects of the compound were assessed on multiple cell lines. The findings revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Study 3: In Vivo Anti-inflammatory Activity

An animal study reported in Inflammation Research examined the anti-inflammatory effects of this compound in a model of induced arthritis. The results demonstrated reduced swelling and pain responses, supporting its potential as an anti-inflammatory therapeutic.

Q & A

Q. What is the standard synthetic route for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via sulfonylation of a substituted aniline derivative. For example, reacting 5-nitro-2-methoxy-N,NN,N-dimethylaniline with benzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts. Reaction conditions (e.g., anhydrous solvents, temperature control at 0–5°C during sulfonyl chloride addition) are critical to avoid side reactions such as hydrolysis of the sulfonyl chloride . Purification often involves column chromatography (e.g., using nn-pentane:EtOAc gradients) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons).
  • HPLC : Purity assessment (>98% by reverse-phase C18 columns).
  • Mass Spectrometry : High-resolution MS validates the molecular formula. Contradictions in spectral data (e.g., unexpected splitting in NMR) are resolved by comparing computational predictions (DFT calculations) with experimental data or using 2D NMR techniques like COSY and HSQC .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Stability studies indicate degradation under strong acidic/basic conditions (pH <2 or >10), with the nitro group prone to reduction. Long-term storage recommendations include airtight containers at –20°C in the dark to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in electrophilic substitution reactions involving this sulfonamide?

Regioselectivity in nitration or halogenation is influenced by electron-withdrawing groups (e.g., nitro, sulfonamide) directing incoming electrophiles to specific positions. Computational modeling (e.g., Hirshfeld charge analysis) predicts reactive sites, while experimental optimization uses Lewis acids (e.g., FeCl3_3) to stabilize transition states. For example, nitration at the 3-position can be achieved with mixed HNO3_3/H2_2SO4_4 at 0°C .

Q. What mechanistic insights explain the compound’s potential biological activity, and how are these validated experimentally?

The sulfonamide group may inhibit carbonic anhydrase or tyrosine kinases via coordination to zinc ions or ATP-binding pockets, respectively. In vitro assays include:

  • Enzyme Inhibition : IC50_{50} determination using fluorometric assays.
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves.
  • Molecular Docking : Validation of binding modes using AutoDock Vina .

Q. How do computational studies (DFT, MD simulations) inform the design of derivatives with improved pharmacological properties?

DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps affecting redox stability), while MD simulations assess binding affinity to target proteins. For instance, substituting the methoxy group with bulkier alkoxy groups may enhance lipophilicity and blood-brain barrier penetration .

Q. What strategies address contradictions in reactivity data, such as unexpected byproducts during nucleophilic aromatic substitution?

Contradictions arise from competing pathways (e.g., elimination vs. substitution). Strategies include:

  • Kinetic Control : Lower temperatures favor substitution over elimination.
  • Leaving Group Optimization : Using triflate instead of chloride improves displacement efficiency.
  • Byproduct Analysis : LC-MS or GC-MS identifies side products, guiding solvent/base selection .

Q. How is the compound’s photodegradation pathway elucidated, and what intermediates are formed?

Photolysis under UV light (254 nm) generates nitroso and hydroxylamine intermediates, detected via HPLC-MS. Radical scavengers (e.g., ascorbic acid) suppress degradation, suggesting a free-radical mechanism. Quantum yield calculations quantify degradation rates under varying light intensities .

Q. What role does the nitro group play in modulating the compound’s electrochemical behavior?

Cyclic voltammetry reveals a reduction peak at –0.8 V (vs. Ag/AgCl) corresponding to nitro-to-amine conversion. The electron-withdrawing nitro group stabilizes the sulfonamide’s negative charge, enhancing acidity (pKa ~3.5), which is critical for proton-coupled electron transfer reactions .

Q. How are chiral derivatives of this compound synthesized, and what techniques validate enantiomeric purity?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) introduce stereocenters. Enantiomeric excess is determined via chiral HPLC (e.g., Chiralpak AD-H column) or 1^1H NMR with chiral shift reagents .

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